rac-Methylefavirenz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

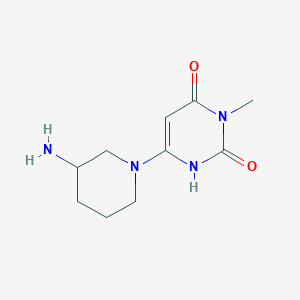

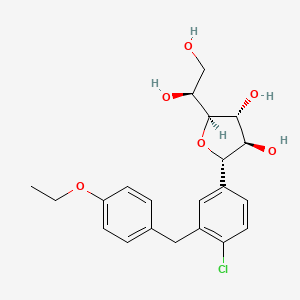

rac Methyl Efavirenz: is a mixture of diastereomers of the compound Efavirenz, which is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection. Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and is marketed under various brand names such as Sustiva and Stocrin .

Wissenschaftliche Forschungsanwendungen

rac Methyl Efavirenz has a wide range of applications in scientific research, including:

Biology: Studied for its effects on various biological pathways and its potential use in treating other viral infections.

Medicine: Primarily used in the treatment of HIV-1 infection as part of combination antiretroviral therapy.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

Rac Methyl Efavirenz, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat HIV infection . Its primary target is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) type 1 . This enzyme is crucial for the virus as it transcribes viral RNA into DNA, allowing the virus to integrate into the host genome and replicate .

Mode of Action

Efavirenz works by inhibiting the activity of the reverse transcriptase enzyme . It binds to the active site of the enzyme, causing unique steric interactions that block the transcription of viral RNA into DNA . This prevents the virus from integrating into the host genome, thereby inhibiting its replication .

Biochemical Pathways

The antiviral activity of Efavirenz is dependent on its intracellular conversion to the active triphosphorylated form . This conversion varies depending on the cell type . Efavirenz also targets abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has been shown to be a promising anticancer agent for treating certain cancers .

Pharmacokinetics

Efavirenz is well absorbed orally and has a relatively long plasma half-life of up to 55 hours, permitting once-daily administration . It is metabolized primarily by cytochrome P450 (CYP) 2B6, with minor metabolism by CYP2A6 and CYP3A4/5, and direct N-glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . This extensive metabolism impacts the drug’s bioavailability and efficacy .

Result of Action

The inhibition of reverse transcriptase by Efavirenz prevents the replication of HIV, thereby reducing the viral load in the body . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer cell lines .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, the rate of Efavirenz phosphorylation and thus its antiviral activity can vary depending on the cell type . Additionally, genetic polymorphisms in the enzymes involved in Efavirenz metabolism can affect the drug’s plasma concentrations and potentially its efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Methyl Efavirenz involves several key steps, including the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is typically conducted at low temperatures, around -45°C, to ensure high yield and selectivity. The intermediate formed is then reacted with an appropriate trifluoroacetylating agent to produce the desired compound .

Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed to enhance the efficiency and safety of the synthesis process. Continuous flow reactors allow for better control over reaction conditions, leading to higher yields and safer handling of reactive intermediates .

Analyse Chemischer Reaktionen

Types of Reactions: rac Methyl Efavirenz undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Vergleich Mit ähnlichen Verbindungen

Efavirenz: The parent compound, widely used in HIV treatment.

Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Delavirdine: Also a non-nucleoside reverse transcriptase inhibitor used in combination therapy for HIV.

Uniqueness: rac Methyl Efavirenz is unique due to its specific diastereomeric composition, which may influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the effects of stereochemistry on drug activity and metabolism .

Eigenschaften

CAS-Nummer |

353270-76-5 |

|---|---|

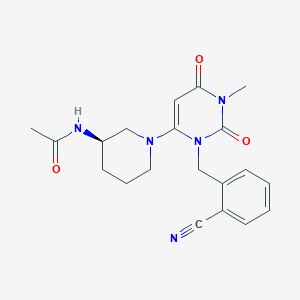

Molekularformel |

C15H11ClF3NO2 |

Molekulargewicht |

329.70 g/mol |

IUPAC-Name |

(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1 |

InChI-Schlüssel |

VTRDGEWILKMMRP-CTCYHXBNSA-N |

SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Isomerische SMILES |

CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Kanonische SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Aussehen |

White Solid |

melting_point |

162-165°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.